Dimethyl-{6-[3-(5-methyl-1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine
Overview
Description
Pyrazole is a class of organic compounds with the molecular formula C3H3N2H. It is a heterocyclic compound characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms . The specific compound you mentioned seems to have additional functional groups attached to the pyrazole ring, including a phenyl group and a trifluoromethyl group .
Synthesis Analysis
Pyrazoles can be synthesized through a variety of methods. One common method is the condensation of hydrazines with 1,3-diketones . The additional functional groups in your compound would likely be added in subsequent steps, although the exact methods would depend on the specific groups .Molecular Structure Analysis
The pyrazole ring is a planar, aromatic ring, similar to benzene. It has two nitrogen atoms, which can participate in hydrogen bonding and can coordinate to metal ions. The presence of additional functional groups would further modify the properties of the molecule .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and coordination to metal ions. The reactivity of your specific compound would be influenced by the additional functional groups .Physical and Chemical Properties Analysis
The physical and chemical properties of your compound would depend on the specific functional groups present. In general, pyrazoles are stable, crystalline compounds. They are polar due to the presence of nitrogen atoms, and can participate in hydrogen bonding .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N,N-dimethyl-6-[3-(5-methyl-1H-pyrazol-3-yl)phenyl]-4-(trifluoromethyl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4/c1-11-7-16(24-23-11)13-6-4-5-12(8-13)15-9-14(18(19,20)21)10-17(22-15)25(2)3/h4-10H,1-3H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNBYBZJLPWJFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=CC(=CC=C2)C3=NC(=CC(=C3)C(F)(F)F)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.